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Compound of Interest

Compound Name:
Methyl 2-chloro-3-

methoxybenzoate

CAS No.: 59425-26-2

Cat. No.: B1599610 Get Quote

CAS Number: 55080-69-2 Molecular Formula: C9H9ClO3 Molecular Weight: 200.62 g/mol

Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis
Methyl 2-chloro-3-methoxybenzoate is a highly valued structural motif in the synthesis of

agrochemicals (specifically benzoylurea insecticides and dicamba-derivative herbicides) and

pharmaceutical intermediates targeting glucose transporters (GLUT inhibitors).

The synthesis of this scaffold presents a classic regioselectivity challenge: introducing a

chlorine atom at the 2-position (ortho to the carboxyl group, ortho to the hydroxyl/methoxy

group) on a 1,3-disubstituted benzene ring. Standard electrophilic aromatic substitution (EAS)

on 3-methoxybenzoate typically yields a mixture of 2-, 4-, and 6-chloro isomers, necessitating

difficult chromatographic separations.

The Optimal Route: This guide details the "Hydroxy-Chlorination-Methylation" strategy. By

starting with 3-hydroxybenzoic acid, we leverage the strong ortho/para directing power of the

free phenol under controlled cryogenic conditions to selectively install the chlorine at the 2-

position. This is followed by a "global methylation" step to simultaneously esterify the acid and

etherify the phenol.
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Retrosynthetic Analysis
The retrosynthetic logic relies on disconnecting the two methyl groups first, revealing 2-chloro-

3-hydroxybenzoic acid. This intermediate is traced back to 3-hydroxybenzoic acid, utilizing the

steric and electronic environment of the free phenol to direct chlorination.
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Figure 1: Retrosynthetic disconnection strategy emphasizing the 2-chloro-3-hydroxy

intermediate.

Detailed Experimental Protocol
Stage 1: Regioselective Chlorination
Objective: Synthesis of 2-chloro-3-hydroxybenzoic acid. Principle: Cryogenic Electrophilic

Aromatic Substitution (EAS).

Reagents & Equipment:

Substrate: 3-Hydroxybenzoic acid (1.0 eq)

Reagent: Chlorine gas (Cl2) (1.05 eq)

Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH)

Apparatus: 3-neck round bottom flask, gas inlet tube, thermometer, cryostat (-70°C

capability).

Protocol:

Dissolution: Charge the flask with 3-hydroxybenzoic acid (20.0 g, 145 mmol) and Methanol

(100 mL). Stir until fully dissolved under an inert nitrogen atmosphere.
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Cryogenic Cooling: Cool the solution to -60°C to -70°C.

Critical Mechanism Note: At room temperature, chlorination yields a mixture of 2-chloro, 4-

chloro, and 6-chloro isomers. At -60°C, the reaction kinetic control favors the 2-position

due to hydrogen bonding stabilization between the phenol proton and the incoming

electrophile, despite steric crowding.

Chlorination: Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution over 45

minutes. Maintain internal temperature below -55°C.

Quench: Purge the system with nitrogen for 30 minutes to remove excess Cl2. Allow the

mixture to warm to room temperature.

Work-up: Dilute with water (100 mL). The product, 2-chloro-3-hydroxybenzoic acid, typically

precipitates as a white solid.

Purification: Recrystallize from benzene/acetone or water to remove trace 4-chloro isomer.

Expected Yield: 75-85%

Melting Point: 158-160°C

Stage 2: Global Methylation (Esterification &
Etherification)
Objective: Conversion to Methyl 2-chloro-3-methoxybenzoate.[1] Principle: Nucleophilic

Substitution (SN2) / Fischer Esterification.

Reagents:

Substrate: 2-Chloro-3-hydroxybenzoic acid (10.0 g, 58 mmol)

Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI) (2.5 eq)

Base: Potassium Carbonate (K2CO3) (3.0 eq)

Solvent: Acetone (anhydrous)
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Protocol:

Setup: In a 250 mL round bottom flask equipped with a reflux condenser, suspend 2-chloro-

3-hydroxybenzoic acid (10.0 g) and K2CO3 (24.0 g) in anhydrous acetone (150 mL).

Addition: Add Dimethyl Sulfate (13.7 mL, ~145 mmol) dropwise over 20 minutes.

Safety Alert: DMS is a potent alkylating agent and suspected carcinogen. Use a fume

hood and appropriate PPE.

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC

(Hexane:EtOAc 4:1) until the acid starting material is fully consumed.

Work-up: Cool to room temperature. Filter off the inorganic salts (KCl/K2SO4).

Concentration: Rotate evaporate the acetone filtrate.

Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

10% NaOH (2 x 50 mL) – Removes unreacted phenol/acid.

Water (50 mL)

Brine (50 mL)

Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

Final Purification: If necessary, purify via silica gel flash chromatography (Eluent: 5-10%

EtOAc in Hexanes).

Data Summary Table:
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Parameter Stage 1 (Chlorination) Stage 2 (Methylation)

Limiting Reagent 3-Hydroxybenzoic acid
2-Chloro-3-hydroxybenzoic

acid

Key Reagent Cl2 (Gas) Dimethyl Sulfate / K2CO3

Temperature -60°C (Cryogenic) 60°C (Reflux)

Critical Control Temp maintenance < -55°C Anhydrous conditions

Typical Yield 80% 90-95%

Reaction Mechanism & Pathway
The synthesis involves two distinct mechanistic types: Electrophilic Aromatic Substitution (EAS)

followed by SN2 alkylation.
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Figure 2: Mechanistic flow from precursor to final methylated product.

Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:

1H NMR (400 MHz, CDCl3):

δ 7.2–7.4 ppm: Aromatic protons (m, 3H). Look for the specific splitting pattern of a 1,2,3-

trisubstituted ring (doublet-doublet or multiplet).

δ 3.92 ppm: Singlet (3H), Methyl ester (-COOCH3).

δ 3.88 ppm: Singlet (3H), Methoxy ether (-OCH3).

Note: The proximity of the two methyl signals is characteristic.
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HPLC Purity:

Column: C18 Reverse Phase

Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10)

Detection: UV @ 254 nm

Target Purity: >98.0%

Safety & Industrial Scalability
Chlorine Gas: Highly toxic. On a larger scale, N-chlorosuccinimide (NCS) can be used as a

solid alternative to Cl2 gas to improve handling safety, though yield may vary.

Dimethyl Sulfate (DMS): Fatal if inhaled; skin permeable carcinogen.

Scale-up Alternative: Use Methyl Iodide (MeI) (expensive) or Dimethyl Carbonate (DMC)

with a catalyst (green chemistry approach) for the methylation step at high

temperatures/pressure.

Exotherm Control: The quenching of the chlorination reaction and the initial addition of

methylating agents are exothermic. Efficient heat exchange is required for reactor scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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